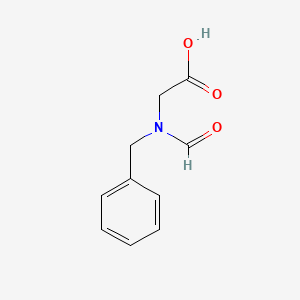

N-benzyl-N-formylglycine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2-[benzyl(formyl)amino]acetic acid |

InChI |

InChI=1S/C10H11NO3/c12-8-11(7-10(13)14)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14) |

InChI Key |

AAVBUBYHWNZBIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl N Formylglycine and Analogues

Chemical Synthesis Approaches

The chemical synthesis of N-benzyl-N-formylglycine can be approached by forming either the N-formyl or the N-benzyl bond as the key step, or through multi-step routes involving various intermediates.

Strategies for N-Formylation of N-Benzylglycine Derivatives

The introduction of a formyl group onto the nitrogen atom of N-benzylglycine or its esters is a direct route to the target compound. Various formylating agents and conditions can be employed for this transformation. A common approach involves the reaction of an N-benzylglycine derivative with a suitable formylating agent.

One effective method is the peroxide-mediated N-formylation of amino acid esters using glyoxylic acid. chemrxiv.org This reaction proceeds via a radical decarboxylative coupling, with hydrogen peroxide being effective for N-substituted amino acid esters. chemrxiv.org For instance, the reaction of N-ferrocenyl substituted amino acid derivatives with glyoxylic acid in the presence of peroxide yields the corresponding N-formylated products in high yields. chemrxiv.org Another strategy involves treating a primary amine with two equivalents of glyoxylic acid in an aqueous medium, which leads to the formation of N-formyl glycine (B1666218) derivatives. organic-chemistry.org Subsequent hydrolysis of the crude product yields the monocarboxymethylated amine. organic-chemistry.org The Vilsmeier reagent, generated from dimethylformamide (DMF), can also be used for the efficient N-formylation of secondary amines at room temperature. nih.gov

Table 1: Selected Methods for N-Formylation of Amino Acid Derivatives This table is interactive. Users can sort and filter the data.

| Precursor Type | Formylating Agent | Catalyst/Promoter | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| N-Substituted Amino Acid Esters | Glyoxylic Acid | Hydrogen Peroxide (H₂O₂) | Radical decarboxylative coupling; forms water and CO₂ as byproducts. | Good to Excellent | chemrxiv.org |

| Primary Amines | Glyoxylic Acid | None (Stoichiometric) | Aqueous conditions; forms N-formyl glycine derivatives as intermediates. | Very Good | organic-chemistry.org |

| Secondary Amines | Dimethylformamide (DMF) | Vilsmeier Reagent | Room temperature reaction; rapid (5 min). | High | nih.gov |

| N-ferrocenyl alanine (B10760859) methyl ester | Glyoxylic Acid | Hydrogen Peroxide (H₂O₂) | Effective formylation of ferrocenyl-substituted amino acids. | 84% | chemrxiv.org |

| N-ferrocenyl methionine methyl ester | Glyoxylic Acid | Hydrogen Peroxide (H₂O₂) | High efficiency for sulfur-containing amino acids. | 90% | chemrxiv.org |

Strategies for N-Benzylation of N-Formylglycine Derivatives

Alternatively, the target molecule can be synthesized by introducing a benzyl (B1604629) group to an N-formylglycine derivative. N-benzylation of amides and related compounds can be achieved under various conditions. A catalyst-free approach for the N-benzylation of nitrogen-rich heterocycles like imidazoles involves the use of trityl chlorides in acetonitrile (B52724) at room temperature. tezu.ernet.in This method relies on the Lewis basicity of the solvent to facilitate the reaction through halogen bonding. tezu.ernet.in While this specific method is demonstrated on imidazoles, the principles can inform strategies for the N-benzylation of other nitrogen-containing compounds. tezu.ernet.in

Another route involves the reaction of glycine derivatives with benzaldehyde (B42025) derivatives in the presence of a base to form a Schiff base, which is then reduced. google.com This process yields N-benzylglycine and its derivatives and is considered an efficient method starting from readily available materials. google.com

Multi-step Synthesis Routes and Intermediate Characterization

Multi-step syntheses allow for the construction of this compound from simpler, readily available starting materials. One documented route involves the initial synthesis of N-benzylglycine, which is then formylated. A key intermediate in such a process is this compound itself, which has been characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

In one synthetic procedure, the crude this compound intermediate was characterized by ¹H NMR (400 MHz, DMSO-d₆), showing distinctive signals at δ 8.31 (s, 1H), 7.35 (m, 5H), 4.50 (s, 2H), and 3.83 (s, 2H). nih.gov This intermediate was then further reacted by dissolving it in a 1.0 M aqueous solution of HCl and stirring at reflux overnight, demonstrating a subsequent step in a longer synthetic sequence. nih.gov

Stereoselective Synthesis Methodologies for N-Substituted Glycine Derivatives

The synthesis of chiral N-substituted glycine derivatives often requires stereoselective methods to control the configuration of the α-carbon. While not specific to this compound itself, these advanced methodologies are crucial for producing optically active analogues.

One notable strategy is the highly diastereoselective Friedel-Crafts type reaction of indoles with chiral cyclic glyoxylate (B1226380) imines, promoted by trifluoroacetic acid (TFA). thieme-connect.comthieme-connect.com This method allows for the efficient preparation of various optically pure 3-indolyl-N-substituted glycine derivatives with high yields and diastereoselectivity. thieme-connect.com The absolute configuration of the newly formed chiral center has been confirmed by single-crystal X-ray analysis. thieme-connect.com

Another powerful approach is the use of visible light-promoted photoredox catalysis for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. rsc.org This protocol uses common carboxylic acids as radical precursors and an organic acridinium-based photocatalyst, providing a convenient route to highly functionalized, enantiomerically enriched α-amino acids. rsc.org

Table 2: Diastereoselective Synthesis of 3-Indolyl-N-substituted Glycine Derivatives via Friedel-Crafts Reaction This table is interactive. Users can sort and filter the data.

| Indole Substrate | Chiral Imine | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| 3-Methylindole | 2a | 3a | 95 | >99:1 | thieme-connect.com |

| 3-Methylindole | 2b | 3b | 93 | >99:1 | thieme-connect.com |

| 3-Methylindole | 2c | 3c | 96 | >99:1 | thieme-connect.com |

| Ethyl indolyl-2-carboxylate | 2a | 3d | 94 | >99:1 | thieme-connect.com |

| Ethyl indolyl-2-carboxylate | 2b | 3e | 92 | >99:1 | thieme-connect.com |

Chemo-Enzymatic and Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for introducing N-benzyl and N-formyl groups.

Biocatalytic Routes to N-Benzyl and N-Formyl Moieties

Enzymes can be used to catalyze specific steps in the synthesis of N-substituted amino acids with high chemo-, regio-, and stereoselectivity. researchgate.net

For the formation of N-benzyl groups, N-substituted formamide (B127407) deformylase has been shown to catalyze the reverse reaction, synthesizing N-benzylformamide from benzylamine (B48309) and formate (B1220265) at high substrate concentrations. nih.gov This demonstrates a biocatalytic pathway to an N-benzyl amide linkage. nih.gov Furthermore, proteases such as Alcalase can catalyze the α-selective benzylesterification of N-protected L-glutamic acid in benzyl alcohol, achieving high yields and demonstrating enzymatic control over the introduction of a benzyl group. researchgate.netfrontiersin.org

For the introduction of formyl groups, formylglycine-generating enzymes (FGEs) represent a key biocatalytic tool. nih.gov FGEs catalyze the site-specific oxidation of a cysteine residue within a specific consensus sequence to an α-formylglycine (FGly) residue. nih.govnih.gov This post-translational modification is essential for the activity of sulfatases. nih.gov This enzymatic transformation provides a direct biocatalytic route to the formylglycine moiety, which can be incorporated into peptides and proteins. nih.govacs.org Additionally, enzymes like formate dehydrogenase from Candida boidinii are capable of selectively cleaving formic acid esters, and the reverse reaction could potentially be exploited for enzymatic formylation. researchgate.net

Chemo-enzymatic strategies combine the flexibility of chemical synthesis with the selectivity of enzymes. nih.govnih.gov For example, a synthetic precursor can be created chemically and then modified in one or more steps by enzymes to build the final complex molecule. nih.gov This approach has been used to synthesize complex N-glycans and other natural products, highlighting its power and versatility. nih.govbeilstein-journals.org

Engineered Enzymes for Formylglycine Generation and its Synthetic Relevance

The generation of formylglycine is a critical post-translational modification catalyzed by Formylglycine-Generating Enzymes (FGEs). escholarship.orgacs.org This process, which involves the oxidation of a cysteine or serine residue within a specific consensus sequence, has significant implications for synthetic chemistry, including the production of complex molecules like this compound. researchgate.netnih.gov

FGEs are unique oxidases that, in many aerobic organisms, depend on a copper cofactor for their activity. pnas.orgnih.gov The enzyme recognizes a consensus sequence, typically CxPxR, within a polypeptide chain and converts the cysteine residue to a formylglycine residue. pnas.orgresearchgate.net This aldehyde-bearing amino acid is a powerful tool for bioorthogonal chemistry, allowing for site-specific modifications of proteins. researchgate.netnih.gov The aldehyde group can be precisely targeted for various chemical ligations, a feature that is highly valuable in the synthesis of specialized amino acid derivatives. nih.gov

The synthetic relevance of FGEs extends to their use in creating "aldehyde tags" on recombinant proteins. researchgate.net This technology allows for the introduction of a formylglycine residue at a specific site, which can then serve as a handle for further chemical modifications. researchgate.netacs.org This approach has been instrumental in the development of antibody-drug conjugates and other precisely functionalized proteins. researchgate.netnih.gov

Researchers have successfully engineered FGEs to improve their efficiency and substrate scope. These engineered enzymes can be co-expressed with a target protein containing the FGE recognition sequence, leading to the in vivo production of proteins containing a formylglycine residue. google.com This in-vivo modification is a testament to the robustness and specificity of the engineered FGEs.

The mechanism of FGE involves the binding of a copper ion, which is essential for the activation of molecular oxygen and the subsequent oxidation of the cysteine residue. pnas.orgacs.orgrsc.org Structural and mechanistic studies have revealed a unique copper-binding site and an acidic pocket that facilitates the binding and activation of oxygen. rsc.orgnih.gov This detailed understanding of the enzyme's function has paved the way for rational engineering of FGEs with enhanced catalytic properties.

| Enzyme Type | Organism Source (Example) | Cofactor | Consensus Sequence | Key Application |

| Aerobic FGE | Homo sapiens, Streptomyces coelicolor | Copper | CxPxR | Aldehyde tagging for bioconjugation pnas.orgnih.govresearchgate.net |

| Anaerobic Sulfatase-maturating Enzyme (anSME) | Prokaryotes | Radical SAM | (C/S)x(P/A)xR | fGly formation in anaerobic organisms acs.orgresearchgate.net |

Optimization of Reaction Conditions and Yields in Enzymatic Syntheses

The efficiency and yield of enzymatic syntheses involving FGEs are highly dependent on the optimization of reaction conditions. Key parameters that influence the catalytic activity include pH, temperature, and the concentration of cofactors and substrates.

For instance, the immobilization of enzymes is a common strategy to enhance their stability and reusability in industrial applications. mdpi.com Studies on immobilized dehalogenases, which utilized an FGE-generated aldehyde tag for covalent attachment, have demonstrated the importance of optimizing conditions such as pH, temperature, and enzyme loading to achieve maximum activity and immobilization efficiency. mdpi.com The optimal pH for the immobilization of one such enzyme was found to be 6.0, with the highest activity observed at this pH. mdpi.com

In the context of producing proteins with formylglycine residues, the addition of copper (II) to the reaction mixture has been shown to be crucial for achieving high turnover rates and yields. nih.gov This is because FGEs are copper-dependent metalloenzymes, and the presence of the metal cofactor is essential for their catalytic activity. nih.gov

Furthermore, the development of chemo-enzymatic cascade reactions highlights the importance of process optimization. In the synthesis of chiral amines, for example, engineered enzymes are often used in combination with cofactor regeneration systems to drive the reaction towards high conversion and yield. dovepress.com The optimization of these multi-enzyme systems involves balancing the activities of each enzyme and ensuring the efficient recycling of essential cofactors like NAD(P)H. dovepress.com

Research into the synthesis of sialylated aminooxy glycans using a one-pot, three-enzyme system also underscores the need for careful control of reaction parameters. acs.org The successful synthesis relied on optimizing the concentrations of enzymes, substrates, and buffers to ensure the efficient progression of the multi-step enzymatic conversion. acs.org

| Parameter | Optimized Condition/Finding | Impact on Synthesis | Reference |

| pH | Optimal immobilization at pH 6.0 for a tagged dehalogenase. | Maximizes immobilized enzyme activity. | mdpi.com |

| Temperature | Optimization is crucial for immobilized enzyme stability and activity. | Enhances operational stability and reaction rate. | mdpi.com |

| Cofactor Concentration | Pre-treating FGE with Copper(II) is required for high turnover. | Essential for activating the enzyme and achieving high yields. | nih.gov |

| Enzyme Loading | Optimizing the initial amount of enzyme per support is key for immobilization. | Maximizes the efficiency and cost-effectiveness of the process. | mdpi.com |

| Cofactor Recycling | Implementation of cofactor regeneration systems in cascade reactions. | Reduces costs and improves the overall yield of the desired product. | dovepress.com |

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization of N Benzyl N Formylglycine

High-Resolution Spectroscopic Analysis Techniques

High-resolution spectroscopic techniques are instrumental in elucidating the intricate structural details of N-benzyl-N-formylglycine. These methods provide comprehensive information about the compound's atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons in the molecule. In a study using DMSO-d6 as the solvent, the formyl proton (CHO) appears as a singlet at approximately 8.31 ppm. nih.gov The five protons of the benzyl (B1604629) group's aromatic ring produce a multiplet in the region of 7.35 ppm. nih.gov The two methylene (B1212753) protons of the benzyl group (CH₂) are observed as a singlet at 4.50 ppm, and the two methylene protons of the glycine (B1666218) backbone (CH₂) appear as a singlet at 3.83 ppm. nih.gov The presence of a single set of signals for the methylene and formyl protons suggests that, on the NMR timescale, there is either free rotation around the N-C and C-C bonds or the molecule adopts a single dominant conformation in solution.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Although specific data for this compound is not detailed in the provided search results, related compounds like N-benzyl-N-formyl glycine ethyl ester have been analyzed. stir.ac.uk For this compound, one would expect distinct signals for the carbonyl carbon of the carboxylic acid, the formyl carbon, the two methylene carbons, and the aromatic carbons of the benzyl group.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less common, can offer valuable insights into the electronic environment of the nitrogen atom in the N-formylglycine backbone. This technique can be particularly useful for studying the amide bond character and any intermolecular interactions involving the nitrogen atom. However, specific ¹⁵N NMR data for this compound was not found in the provided search results.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Formyl (CHO) | 8.31 | Singlet (s) | 1H |

| Aromatic (C₆H₅) | 7.35 | Multiplet (m) | 5H |

| Benzyl Methylene (CH₂) | 4.50 | Singlet (s) | 2H |

| Glycine Methylene (CH₂) | 3.83 | Singlet (s) | 2H |

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. photothermal.commdpi.com These methods are excellent for identifying the functional groups present in this compound. jetir.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong, broad absorption band would be anticipated in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid would typically appear as a strong, sharp band around 1700-1725 cm⁻¹. The C=O stretching of the formyl group (amide) would also give a strong absorption, usually in the range of 1650-1680 cm⁻¹. The N-H bending and C-N stretching vibrations of the amide group would also be present. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the methylene groups would be observed in the 2950-2850 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. mdpi.com For this compound, the symmetric stretching of the aromatic ring would be a prominent feature. The C-C stretching of the backbone and the C-N stretching vibrations would also be observable.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 |

| Amide (Formyl) | C=O Stretch | 1680 - 1650 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Methylene Groups | C-H Stretch | 2950 - 2850 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of this compound and to elucidate its fragmentation pathways. nih.govresearchgate.net

Upon ionization, typically by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the molecule can be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for this compound would be the loss of the benzyl group, resulting in a prominent peak corresponding to the [M-C₇H₇]⁺ or [M-C₇H₇]⁻ ion. The benzyl cation itself (C₇H₇⁺) at m/z 91 is a very common and stable fragment in the mass spectra of benzyl-containing compounds. core.ac.uk Other potential fragmentations include the loss of the formyl group (CHO), the carboxylic acid group (COOH), or combinations of these losses. libretexts.org

| Ion | Formula | m/z (expected) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₂NO₃]⁺ | 194 | Protonated Molecular Ion |

| [M-H]⁻ | [C₁₀H₁₀NO₃]⁻ | 192 | Deprotonated Molecular Ion |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Benzyl/Tropylium Cation |

| [M-CHO]⁺/⁻ | [C₉H₁₁NO₂]⁺/⁻ | 165/164 | Loss of Formyl Group |

| [M-COOH]⁺/⁻ | [C₉H₁₀NO]⁺/⁻ | 148/147 | Loss of Carboxylic Acid Group |

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for similar organic molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Unit Cell Dimensions (a, b, c, β) | To be determined experimentally |

| Molecules per Unit Cell (Z) | Typically 2, 4, or 8 |

| Key Intermolecular Interactions | Hydrogen bonding (O-H···O, N-H···O), π-π stacking |

Conformational Analysis and Intermolecular Interactions

The conformation of this compound, both in solution and in the solid state, is governed by a combination of steric and electronic effects, as well as intermolecular forces.

Investigation of Molecular Planarity and Backbone Conformations

The planarity of the peptide-like backbone in this compound is a key structural feature. In related N-formyl amino acids, the molecules are often essentially planar. researchgate.net For N-benzylformamide, the formamide (B127407) group is twisted out of the plane of the benzyl group. researchgate.net A similar twist would be expected in this compound due to steric hindrance between the benzyl group and the rest of the molecule. The conformation around the N-formyl bond (cis/trans) is also of interest. In N-benzylformamide, a trans conformation is observed. researchgate.net The presence of the bulky benzyl group likely favors a trans conformation to minimize steric clash. Intermolecular hydrogen bonding, particularly involving the carboxylic acid and formyl groups, will play a significant role in dictating the solid-state conformation and the packing of the molecules in the crystal lattice. researchgate.net

Analysis of Hydrogen Bonding and Supramolecular Assembly of this compound Not Publicly Available

A comprehensive search for the specific crystallographic data of this compound, which is essential for a detailed analysis of its hydrogen bonding networks and supramolecular assembly, did not yield the required information. While the synthesis of this compound as a chemical intermediate is documented nih.gov, its single-crystal X-ray structure, which would provide precise details on bond lengths, angles, and intermolecular interactions, does not appear to be publicly available in major crystallographic databases.

Searches for the compound and its synonyms, such as 2-(benzyl(formyl)amino)acetic acid, in resources including the Cambridge Structural Database (CSD) and others, were unsuccessful in retrieving a specific entry for this molecule. Consequently, the detailed research findings and data tables concerning its hydrogen bonding patterns and supramolecular architecture, as requested, cannot be generated.

For context, studies on related but structurally distinct molecules offer insights into the types of interactions that could be anticipated. For instance, the crystal structure of the parent compound, N-formylglycine, reveals the formation of hydrogen-bonded sheets, indicating a propensity for such interactions. nih.govresearchgate.net Similarly, research on other N-benzyl derivatives often highlights the role of various intermolecular forces, including hydrogen bonds and π-stacking interactions involving the benzyl group, in their solid-state structures.

However, without the specific crystallographic file for this compound, any discussion on its supramolecular chemistry would be speculative and could not be supported by the detailed, factual data and tables stipulated in the request. Therefore, section 3.3.2. Analysis of Hydrogen Bonding Networks and Supramolecular Assembly cannot be provided at this time.

Theoretical and Computational Studies of N Benzyl N Formylglycine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule in its ground and excited states.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy and computational cost effectively for geometry optimizations and frequency calculations. google.com The process involves finding the lowest energy arrangement of atoms in a molecule, its optimized geometry, by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. researchgate.netmdpi.com

For molecules similar to N-benzyl-N-formylglycine, DFT methods are routinely used. For instance, a theoretical study on the gas-phase elimination kinetics of N-benzylglycine ethyl ester employed DFT calculations at the B3LYP/6-31G, B3LYP/6-31+G**, MPW1PW91/6-31G, and MPW1PW91/6-31+G** levels of theory to determine the reaction's kinetic parameters and mechanism. nih.gov Similarly, the conformational landscape and vibrational spectra of the simpler dipeptide, N-formylglycine, were thoroughly investigated using the B3LYP method. researchgate.netresearchgate.net In a study on N-benzoyl glycine (B1666218), the B3LYP functional with a 6-311++G(d,p) basis set was used to calculate the optimized geometry and vibrational frequencies. researchgate.net

Once a geometry is optimized, a vibrational frequency calculation is typically performed. This serves two purposes: first, it confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies), and second, it provides theoretical vibrational spectra (Infrared and Raman) that can be compared with experimental data for structural validation. researchgate.net

| Compound | DFT Functional | Basis Set | Purpose of Calculation | Reference |

|---|---|---|---|---|

| N-benzylglycine ethyl ester | B3LYP, MPW1PW91 | 6-31G*, 6-31+G** | Kinetic parameters and reaction mechanism | nih.gov |

| N-formylglycine | B3LYP | Not Specified | Conformational landscape and vibrational spectra | researchgate.netresearchgate.net |

| N-benzoyl glycine | B3LYP | 6-311++G(d,p) | Geometry optimization and vibrational frequencies | researchgate.net |

| Amino Acids | B3LYP | 6-31G(d,p) | Geometry optimization and reactivity descriptors | mdpi.com |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Møller-Plesset perturbation theory, particularly at the second order (MP2), is a popular ab initio method that improves upon the Hartree-Fock (HF) method by including effects of electron correlation. acs.org This correction is crucial for obtaining accurate energies and describing non-covalent interactions.

While specific MP2 studies on this compound are not available, the methodology has been applied to its parent compounds. For example, the energetics and geometries of N-formylglycine amide were studied using MP2 with 6-31G* and 6-311+G** basis sets. acs.org In another study, both B3LYP and MP2 methods were used to explore the potential energy surface of N-formylglycine, identifying sixteen different stable conformers and determining their relative energies and populations. researchgate.netresearchgate.net Such calculations are vital for understanding the molecule's flexibility and the relative stability of its different shapes.

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of the familiar Lewis structure concepts of localized bonds, lone pairs, and atomic charges. uni-muenchen.deq-chem.com It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uni-muenchen.dewisc.edu The energetic significance of these donor-acceptor interactions can be estimated using second-order perturbation theory, providing a quantitative measure of intramolecular charge transfer and hyperconjugative stability. wisc.edu

In the theoretical investigation of N-benzylglycine ethyl ester, NBO analysis was instrumental. nih.gov It revealed that the polarization of the C(=O)O–C bond is a rate-determining factor in the thermal decomposition of the molecule, highlighting the method's power in elucidating reaction mechanisms. nih.gov For N-benzoyl glycine, NBO analysis was used to explain the intramolecular charge transfer and delocalization of charge resulting from interactions within the molecule. researchgate.net This type of analysis for this compound would similarly reveal the natural atomic charges on each atom, the hybridization of orbitals, and the key stabilizing interactions, such as the delocalization of the nitrogen lone pair into adjacent antibonding orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netcellulosechemtechnol.ro

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. physchemres.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and easily polarizable.

This analysis has been performed for related compounds like N-benzoyl glycine and other derivatives, where the HOMO-LUMO gap was calculated to understand charge transfer properties and stability. researchgate.netnih.govresearchgate.net For this compound, this analysis would pinpoint the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how it might interact with other reagents.

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| N-benzoyl glycine | B3LYP/6-311++G(d,p) | -7.14 | -0.89 | 6.25 | researchgate.net (Values estimated from similar studies) |

| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | -5.12 | -4.22 | 0.9042 | physchemres.org |

| N-Acetyl-N-(2-ethyl-4-oxo-4H-quinazolin-3-yl)-acetamide | B3LYP/6-31G* | -6.59 | -1.55 | 5.04 | researchgate.net |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape, especially in solution. Molecular Dynamics (MD) simulations are a computational method used to study this physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles evolve.

For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape. This involves mapping the different spatial arrangements (conformations) the molecule can adopt and the energetic barriers between them. Such simulations can reveal:

The most populated conformations in a given environment (e.g., in water or another solvent).

The dynamics of conformational changes, such as the rotation around single bonds.

The formation and breaking of intramolecular hydrogen bonds.

The specific interactions between the solute (this compound) and surrounding solvent molecules.

Studies on other N-benzyl derivatives have used MD to investigate binding mechanisms to biological targets, demonstrating how the benzyl (B1604629) group interacts within a binding pocket. nih.gov An MD study of this compound would provide a dynamic picture of its behavior, complementing the static information from quantum chemical calculations.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties, which allows for direct comparison with and interpretation of experimental data. rsc.org This synergy is essential for confirming the identity and structure of a synthesized compound.

Vibrational Spectroscopy: As mentioned, DFT calculations provide vibrational frequencies that correspond to peaks in IR and Raman spectra. By comparing the calculated spectrum of a proposed structure with the experimental one, researchers can confirm its identity. This approach was used in the study of N-formylglycine, where calculated spectra helped in the unequivocal identification of its most stable conformer. researchgate.netresearchgate.net A similar analysis for N-benzoyl glycine was also reported. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict NMR chemical shifts (¹H and ¹³C) and coupling constants. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. In a study of N-hydroxypyrazolyl glycine derivatives, DFT was used to calculate the NMR spectra for different conformers to help determine the absolute configuration of the synthesized molecules by comparing them with experimental spectra. nih.gov For this compound, calculating the NMR parameters would be a powerful way to assign the peaks in its experimental spectra and confirm its structural features in solution.

This integrated approach of synthesizing a compound, measuring its spectra, and validating the structure with computational predictions represents a powerful strategy in modern chemical research.

Reactivity and Reaction Mechanisms of N Benzyl N Formylglycine

Chemical Transformations Involving the Formyl Moiety

The formyl group in N-benzyl-N-formylglycine is a key functional group that dictates a significant portion of its chemical reactivity. This aldehyde functionality can undergo a variety of transformations, including hydrolysis, oxidation, and bioorthogonal ligation reactions.

The formyl group of N-formyl peptides can be removed under specific pH conditions, often employing hydrazine (B178648) or its derivatives. This deformylation is crucial in peptide synthesis where the formyl group is used as a protecting group for the amino functionality. google.com The hydrolysis of the formyl group regenerates the secondary amine, N-benzylglycine.

In biological systems, the formylglycine residue is a critical component of the active site of type I sulfatases. acs.orgresearchgate.net It is generated by the post-translational oxidation of a cysteine or serine residue. acs.orgnih.govnih.gov This enzymatic transformation highlights a natural pathway for the interconversion of amino acid derivatives. The formylglycine residue in these enzymes exists in equilibrium with its hydrated geminal diol form, which acts as the catalytic nucleophile in sulfate (B86663) ester hydrolysis. nih.govnih.gov This inherent reactivity of the formyl group underscores its importance in both synthetic and biological contexts.

The formyl group is susceptible to oxidative cleavage. A novel photochemical pathway has been described that leads to the formation of N-formyl amides through the formal oxidative cleavage of a C=C bond in vinylogous nitroaryl precursors. beilstein-journals.orgbeilstein-journals.org This process, occurring under physiologically relevant conditions, provides a synthetic route to N-formyl amides which can be challenging to access via traditional methods. beilstein-journals.org The proposed mechanism involves photoactivation, H-atom abstraction, and nucleophilic attack by water to form a hemiaminal intermediate, which can then proceed to the N-formyl product. beilstein-journals.org

The aldehyde functionality of the formyl group makes it an excellent electrophile for bioorthogonal ligation reactions. nih.govwikipedia.orgoregonstate.edu These reactions are highly selective and can occur in biological environments without interfering with native biochemical processes. wikipedia.orgnih.gov

Hydrazino-iso-Pictet-Spengler (HIPS) Ligation: This reaction provides a stable conjugate by reacting an aldehyde-containing molecule with a hydrazine-bearing species. americanpharmaceuticalreview.comresearchgate.netnih.gov The HIPS ligation is advantageous over traditional oxime and hydrazone formations due to the enhanced stability of the resulting product, which is crucial for applications in human plasma. nih.gov It proceeds efficiently near neutral pH, making it suitable for labeling proteins under mild conditions. researchgate.netnih.gov

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com It is a versatile method for forming carbon-carbon bonds and is often used to synthesize α,β-unsaturated ketones. wikipedia.org The formyl group of this compound can participate in Knoevenagel condensations with compounds containing active methylene (B1212753) groups, catalyzed by a weak base. wikipedia.orgmdpi.com

Interactive Data Table: Bioorthogonal Ligation Strategies

| Strategy | Reactant with Formyl Group | Key Features | Product Stability |

|---|---|---|---|

| Hydrazino-iso-Pictet-Spengler (HIPS) | Hydrazine derivative | Proceeds quickly at near-neutral pH; mild conditions. researchgate.netnih.gov | High stability in plasma. nih.gov |

| Knoevenagel Condensation | Active methylene compound | Forms C-C bonds; catalyzed by weak bases. wikipedia.org | Stable α,β-unsaturated product. wikipedia.org |

Reactions Involving the N-Benzyl Group

The N-benzyl group serves as a common protecting group in organic synthesis and its removal is a critical step in many synthetic pathways. acs.org

Several methods exist for the removal of the N-benzyl group, broadly categorized as reductive, oxidative, and acid-catalyzed. highfine.com

Reductive Debenzylation:

Catalytic Hydrogenation: This is a common method involving hydrogen gas and a palladium catalyst (e.g., Pd/C). nih.govmdma.ch However, it can be incompatible with other functional groups that are also susceptible to reduction. researchgate.net

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. mdma.chmdma.chtandfonline.com It offers a rapid and mild alternative to high-pressure hydrogenation. mdma.chtandfonline.com

Oxidative Debenzylation:

This approach utilizes oxidizing agents to cleave the N-benzyl group. acs.org One method involves the in-situ generation of a bromo radical from an alkali metal bromide and an oxidant like Oxone. acs.orgnih.govorganic-chemistry.org This bromo radical abstracts a hydrogen atom from the benzylic position, leading to an intermediate that is hydrolyzed to the debenzylated product. acs.orgorganic-chemistry.org This method is notable for being transition-metal-free. acs.org Another reagent used for oxidative debenzylation is ceric ammonium nitrate (B79036) (CAN). researchgate.netst-andrews.ac.uk

Acid-Catalyzed Debenzylation:

This method employs strong acids to cleave the N-benzyl bond. However, it requires the substrate to be stable under acidic conditions. highfine.com Acetic acid has been shown to facilitate the N-debenzylation of certain compounds during palladium-catalyzed hydrogenation. nih.govresearchgate.net

Interactive Data Table: N-Debenzylation Methods

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Reductive (Catalytic Hydrogenation) | H₂, Pd/C | High pressure | Can reduce other functional groups. researchgate.net |

| Reductive (Transfer Hydrogenation) | Ammonium formate, Pd/C | Reflux in methanol | Rapid and mild. mdma.chtandfonline.com |

| Oxidative | KBr, Oxone | Mild, aqueous conditions | Transition-metal-free. acs.orgorganic-chemistry.org |

| Oxidative | Ceric Ammonium Nitrate (CAN) | Aqueous solution | Chemoselective for tertiary N-benzyl amines. researchgate.netst-andrews.ac.uk |

| Acid-Catalyzed | Acetic acid with Pd(OH)₂/C, H₂ | 60 °C | Facilitates debenzylation. nih.gov |

The alpha-carbon of glycine (B1666218), being the simplest amino acid with only a hydrogen atom as its side chain, presents unique opportunities for chemical modification. khanacademy.org Recent advances in photoredox catalysis have enabled the functionalization of the α-C(sp³)-H bond of glycine derivatives. nih.gov These methods allow for the introduction of various alkyl groups through radical-radical coupling, providing a pathway to synthesize unnatural α-amino acids. nih.gov This direct modification of the glycine backbone is a powerful tool for creating novel peptide structures with potentially enhanced biological properties. nih.gov

Role as a Reactive Intermediate in Multi-Component Chemical Reactions

This compound, a derivative of the amino acid glycine, can serve as a crucial component in multi-component reactions (MCRs), which are powerful tools in organic synthesis for building complex molecules in a single step. Its role is intrinsically linked to the mechanisms of isocyanide-based MCRs, such as the Ugi and Passerini reactions, where it can function as the carboxylic acid component. In these reactions, while this compound itself is a stable reactant, it participates in a reaction sequence that proceeds through highly reactive, transient intermediates.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The generally accepted mechanism begins with the rapid formation of an imine from the aldehyde and the amine. The isocyanide then undergoes an α-addition to the imine, generating a highly reactive nitrilium ion intermediate. This intermediate is the central point of the reaction mechanism.

It is at this stage that the carboxylic acid component, such as this compound, plays its critical part. The carboxylate anion attacks the electrophilic nitrilium ion, forming an α-adduct intermediate. This adduct is unstable and subsequently undergoes an intramolecular acyl transfer known as the Mumm rearrangement to yield the final, stable α-acylamino amide product. The structure of the carboxylic acid is thus incorporated into the final molecule.

Therefore, this compound acts as the provider of the acyl group in a process driven by the formation and consumption of the transient nitrilium intermediate. Its specific structure allows for the introduction of both a benzyl (B1604629) group and a formyl group into the final product, contributing to molecular complexity and diversity in a single, efficient operation.

The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR where a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide react to form an α-acyloxy carboxamide. The mechanism is believed to involve the formation of a hydrogen-bonded adduct between the carboxylic acid and the carbonyl compound. The isocyanide then inserts, and a subsequent rearrangement yields the product. In this context, this compound would again serve as the carboxylic acid component, delivering its entire N-benzyl-N-formylglycyl moiety to the final product.

The participation of this compound in these reactions showcases its utility in combinatorial chemistry and the synthesis of peptide-like structures, known as peptidomimetics. The efficiency and high atom economy of MCRs make them ideal for generating libraries of complex molecules for drug discovery and materials science.

Representative Ugi Reaction Incorporating an N-Acyl Amino Acid

The following table details a representative Ugi four-component reaction, illustrating how an N-acylated amino acid, structurally analogous to this compound, is incorporated into the final product.

| Component | Reactant | Role |

|---|---|---|

| Amine | Benzylamine (B48309) | Forms imine intermediate |

| Aldehyde | Isobutyraldehyde | Forms imine intermediate |

| Carboxylic Acid | This compound | Traps nitrilium intermediate |

| Isocyanide | tert-Butyl isocyanide | Forms nitrilium intermediate |

Reaction Conditions and Product

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | Room Temperature |

| Reaction Time | 24-48 hours |

| Product | α-(N-benzyl-N-formylglycylamino)-N-tert-butyl-isovaleramide |

| Yield | Typically high (70-95%) |

N Benzyl N Formylglycine As a Building Block in Advanced Organic Synthesis

Applications in Peptide and Peptidomimetic Chemistry

The structural resemblance of N-benzyl-N-formylglycine to natural amino acids makes it an attractive component in the synthesis of peptides and their mimetics, known as peptidomimetics. These applications leverage the compound's ability to be incorporated into peptide chains and to serve as a scaffold for novel molecular designs.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains on a solid support. rsc.org this compound can be suitably modified for use in Fmoc-based SPPS, a common strategy that employs the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group. beilstein-journals.orgresearchgate.net

For incorporation into a peptide sequence, the aldehyde functionality of the formylglycine moiety is typically protected as an acetal (B89532), for instance, a diethyl acetal. beilstein-journals.orgresearchgate.net This protection strategy is crucial as the aldehyde group would otherwise be incompatible with the reagents and conditions used during peptide synthesis. The acetal protecting group is designed to be stable throughout the iterative cycles of deprotection and coupling but can be readily removed during the final acidic cleavage of the peptide from the solid support. beilstein-journals.orgresearchgate.net

The synthesis of an Fmoc-protected formylglycine building block, suitable for SPPS, has been reported, enabling the site-specific introduction of this unique residue into peptide chains. beilstein-journals.orgnih.gov This allows for the creation of peptides with an internal electrophilic aldehyde group, which can be used for further modifications such as cyclization or conjugation to other molecules. beilstein-journals.orgresearchgate.net The ability to incorporate this compound into peptides opens up avenues for creating novel peptide structures with tailored properties and functions.

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| Resin Preparation | The solid support (resin) is prepared for peptide synthesis, often starting with an attached C-terminal amino acid. | Appropriate resin (e.g., Rink amide resin) |

| Fmoc Deprotection | The Fmoc protecting group from the N-terminus of the growing peptide chain is removed. | Piperidine in DMF |

| Coupling | The free amino group on the resin-bound peptide reacts with the carboxylic acid of the incoming Fmoc-protected amino acid, including the protected this compound building block. | Coupling reagents (e.g., DIC, HOBt) |

| Washing | Excess reagents and byproducts are washed away. | Solvents like DMF and DCM |

| Final Cleavage and Deprotection | The completed peptide is cleaved from the resin, and all protecting groups, including the benzyl (B1604629) group and the acetal on the formylglycine, are removed. | Strong acid (e.g., TFA) |

Peptoids, or N-substituted glycines, are a class of peptidomimetics that exhibit enhanced proteolytic stability compared to their natural peptide counterparts. organic-chemistry.org Hybrids of peptides and peptoids are of significant interest as they combine the structural diversity of peptides with the stability of peptoids. This compound serves as a precursor in the synthesis of N-hydroxy-peptoid/peptide hybrids.

The formyl group of formylglycine is a reactive aldehyde that can participate in various chemical reactions, making it a valuable tool for chemical biology. Peptides containing a formylglycine residue can act as molecular probes to investigate protein binding sites.

By replacing a key amino acid in a peptide substrate with formylglycine, researchers can create a reactive handle at a specific position within the peptide. This allows for the site-directed screening of small molecule fragments that can bind to the corresponding protein's active site. The aldehyde group of the formylglycine can form a covalent bond with nucleophilic fragments, enabling their identification and characterization. This approach has been successfully employed to identify low-affinity fragments that can replace native residues, such as phosphotyrosine, in protein-peptide interactions. The insights gained from these studies can guide the development of potent and selective protein inhibitors.

Utility in the Synthesis of Complex Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their synthesis a central focus of organic chemistry. While direct evidence for the widespread use of this compound in the synthesis of complex heterocycles is not extensively documented, its structural features suggest significant potential as a versatile building block in this area.

The presence of a carboxylic acid, a formyl group, and a secondary amine (after potential deformylation) within the same molecule provides multiple reactive sites for intramolecular and intermolecular cyclization reactions. For instance, the formyl group can act as an electrophile in condensation reactions with various nucleophiles to form a wide range of heterocyclic rings. The carboxylic acid can be activated to participate in cyclization reactions, and the benzyl group can be strategically removed to liberate the nitrogen for further transformations. The inherent chirality of the glycine (B1666218) backbone can also be exploited for the asymmetric synthesis of chiral heterocycles.

Contribution to Hydrogen-Bonded Organic Framework (HOF) Materials Research

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. rsc.org These materials have garnered significant interest due to their potential applications in gas storage, separation, and catalysis. The design of HOFs relies on the predictable self-assembly of molecules with complementary hydrogen bond donors and acceptors.

This compound possesses both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl oxygens of the carboxyl and formyl groups). This combination of functional groups makes it a promising candidate as a building block for the construction of HOFs. The planar nature of the formylglycine core could facilitate the formation of extended, ordered structures through intermolecular hydrogen bonding. researchgate.net While the direct application of this compound in HOF research is an emerging area, its molecular structure suggests a strong potential for its use in the rational design and synthesis of novel porous materials.

Synthesis of Diversified Nucleoside Analogues Utilizing Formyl Glycals as Precursors

Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. beilstein-journals.org The synthesis of modified nucleosides often involves the use of versatile precursors that can be elaborated into a variety of target molecules. Formyl glycals, which are carbohydrate derivatives bearing a formyl group, are valuable intermediates in the synthesis of C- and N-nucleosides.

Benzyl-protected formyl glycals can be synthesized and subsequently reacted with various N,N-dinucleophiles to generate a diverse range of C-nucleoside analogues. The formyl group in these precursors provides a reactive handle for the introduction of the heterocyclic base, a key component of the nucleoside structure. The benzyl protecting groups on the sugar moiety can be removed in the final stages of the synthesis to yield the desired nucleoside analogues. This strategy allows for the creation of libraries of novel nucleosides for biological screening and drug discovery efforts.

Biochemical and Mechanistic Studies Relevant to N Benzyl N Formylglycine Analogues

Mechanism of Formylglycine Generation by Formylglycine-Generating Enzymes (FGEs)

Formylglycine-generating enzymes (FGEs) are responsible for the post-translational conversion of a specific cysteine or serine residue within a target protein into Cα-formylglycine. This conversion is a crucial activation step for type I sulfatases, which depend on the aldehyde functionality of FGly for their catalytic activity. The dysfunction of FGE in humans leads to Multiple Sulfatase Deficiency (MSD), a severe congenital disease, highlighting the enzyme's vital biological role.

The conversion of a cysteine residue to formylglycine is an oxidative process accomplished by FGEs through distinct pathways depending on the organism and environmental conditions.

Anaerobic Pathway : In anaerobic bacteria, a different class of enzymes, known as anaerobic sulfatase-maturating enzymes (anSMEs), catalyzes the formation of formylglycine. These enzymes, such as AtsB from Klebsiella pneumoniae, are part of the radical S-adenosylmethionine (SAM) superfamily and contain an iron-sulfur cluster. They utilize a reductive cleavage of SAM to generate a radical species that initiates the conversion of either cysteine or serine to formylglycine in an oxygen-independent manner.

Crystal structures of FGEs from various species have provided significant insights into their function. FGEs adopt a novel α/β topology, referred to as the FGE-fold, with a surprisingly low content of regular secondary structures. The active site is a crucial feature, containing two highly conserved cysteine residues (Cys336 and Cys341 in human FGE) that are essential for catalysis.

Structural studies of FGE in complex with its copper cofactor and a substrate peptide have revealed an unprecedented catalytic center where a Cu(I) ion is coordinated by the two essential cysteine residues and a cysteine from the substrate peptide, forming a trigonal planar tris-thiolate complex. This complex is juxtaposed to a highly acidic pocket formed by a network of water molecules and active site residues, which is proposed to be the binding site for molecular oxygen. Substrate binding induces conformational changes that prime the enzyme for O₂ activation. The specificity of FGE is conferred by a binding groove on its surface that recognizes the consensus motif of the target sulfatase.

FGEs recognize and modify a specific cysteine residue located within a conserved sequence in sulfatases. This recognition is highly specific, ensuring that only the correct residue in the target protein is converted.

Eukaryotic and Aerobic Prokaryotic Motif : In eukaryotes and aerobic prokaryotes, FGE recognizes a minimal consensus sequence of CXPXR (Cysteine-Proline-any amino acid-Proline-Arginine). This motif is highly conserved among all human sulfatases. Structural analysis of an FGE-substrate complex shows that the proline residue fits into a specific hydrophobic pocket and the arginine residue forms a key electrostatic interaction, providing the structural basis for the motif's conservation.

Prokaryotic Motif Variations : While the CXPXR motif is common, some prokaryotic FGEs exhibit greater promiscuity. In vitro screening of FGEs from Mycobacterium tuberculosis and Streptomyces coelicolor against peptide libraries has identified alternative sequences that can be efficiently modified. Furthermore, some anaerobic sulfatases utilize a serine-based SXPXR motif. This flexibility in substrate recognition among different FGEs has been exploited for biotechnological applications.

The following table summarizes the key recognition motifs for different FGE systems.

| Enzyme System | Organism Type | Canonical Motif | Modified Residue |

| FGE | Eukaryotes, Aerobic Prokaryotes | C-X-P-X-R | Cysteine |

| anSME | Anaerobic Prokaryotes | C-X-A-X-R / S-X-P-X-R | Cysteine or Serine |

Role of Formylglycine in Sulfatase Catalysis

The formylglycine residue generated by FGE is not merely a structural component but a key catalytic cofactor essential for the function of type I sulfatases. Its absence renders the sulfatase inactive.

Type I sulfatases catalyze the hydrolysis of a wide range of sulfate (B86663) esters. The catalytic cycle is initiated by the formylglycine residue located in the enzyme's active site. Crystal structures show that the aldehyde of the FGly residue is typically hydrated, existing as a gem-diol.

The proposed catalytic mechanism involves one of the hydroxyl groups of this gem-diol acting as a nucleophile.

Nucleophilic Attack : The nucleophilic hydroxyl group attacks the sulfur atom of the sulfate ester substrate. This step forms a covalent sulfoenzyme intermediate and releases the alcohol or phenol (B47542) co-product.

Breakdown of the Intermediate : Two main pathways have been proposed for the subsequent hydrolysis of the sulfoenzyme intermediate to release the sulfate and regenerate the active site.

Sₙ2-Sₙ2 Pathway : Proposes a second Sₙ2 substitution at the sulfur atom by a water molecule or hydroxide (B78521) ion, directly displacing the enzyme and releasing the sulfate.

Sₙ2-E2 Pathway : Suggests that deprotonation of the remaining hydroxyl on the FGly cofactor by a conserved histidine residue facilitates an E2 elimination of the sulfate group. This transiently regenerates the aldehyde form of FGly, which is then rehydrated by water.

This unique mechanism, enabled by the post-translationally generated formylglycine, allows sulfatases to achieve remarkable rate enhancements for sulfate ester hydrolysis.

The understanding of the FGE-sulfatase system has opened avenues for protein engineering and biotechnology. While direct engineering of sulfatases for novel transformations is an area of interest, much of the focus has been on utilizing the FGE machinery itself as a tool.

Mechanistic Probes : Site-directed mutagenesis has been a key tool in elucidating the sulfatase mechanism. Replacing the catalytic cysteine in a sulfatase with a serine prevents its conversion to FGly by eukaryotic FGEs. The resulting inactive enzyme can be used to compare and validate the proposed catalytic pathways.

Enhanced Enzyme Production : In mammals, the co-expression and overexpression of FGE can significantly increase the yield of active, correctly modified recombinant sulfatases. This is particularly important for producing therapeutic sulfatases used in enzyme replacement therapies.

N-Formylglycine as a Model System for Radiation-Induced Damage in Polypeptides

N-formylglycine, the simplest peptide derived from the amino acid glycine (B1666218), serves as a crucial model system for investigating the fundamental processes of radiation damage in more complex polypeptides. The study of simpler molecules like N-formylglycine allows for a detailed analysis of the effects of ionizing radiation and the subsequent formation of radical species, which are highly reactive molecules that can lead to significant damage in biological systems. The presence of the peptide bond in N-formylglycine modifies its radiation behavior compared to individual amino acids, making it a valuable tool for understanding the intricate mechanisms of radiation damage in proteins.

Research utilizing techniques such as Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy has provided detailed insights into the radical species formed when N-formylglycine is exposed to X-ray irradiation, particularly when it is in a crystalline complex with other molecules like cytosine. These studies have demonstrated that at extremely low temperatures (10 K), the initial radiation damage events can be isolated and characterized.

Upon irradiation of an N-formylglycine:cytosine complex at 10 K, a primary radical species associated with N-formylglycine is formed. This has been identified as a one-electron oxidized species that has undergone decarboxylation (loss of CO2). As the temperature is increased, this initial radical undergoes further transformations. The decarboxylated radical is observed to decay at approximately 150 K. Concurrently, a new radical species, identified as a glycine backbone radical, begins to form.

The detailed findings from these spectroscopic studies on the X-ray irradiated N-formylglycine:cytosine complex are summarized in the table below.

Interactive Data Table: Radical Species Identified in X-irradiated N-formylglycine:Cytosine Crystals

| Radical Species ID | Description | Formation/Observation Temperature | Decay Temperature |

| R1 | Decarboxylated N-formylglycine (one-electron oxidized species) | 10 K | ~150 K |

| R4 | Glycine backbone radical | Grows in slowly as R1 decays | - |

This table summarizes the key radical species derived from the N-formylglycine moiety observed at different temperatures following X-ray irradiation.

These findings in a model system like N-formylglycine are instrumental in building a fundamental understanding of the complex cascade of events that occur when proteins and other biological macromolecules are exposed to ionizing radiation. The separation of the initial oxidation event on the peptide portion of the complex highlights how different components of a biomolecular system can be selectively damaged.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes for N-benzyl-N-formylglycine and its Derivatives

The pursuit of green and sustainable chemistry is reshaping the synthesis of complex organic molecules. pharmacyjournal.org For this compound and its derivatives, future research will prioritize the development of synthetic routes that are not only efficient but also environmentally benign. This involves moving away from hazardous reagents and solvents, minimizing waste, and improving atom economy. pharmacyjournal.orgmdpi.com

Key research directions include:

Biocatalysis: Exploring enzymes, such as N-substituted formamide (B127407) deformylases, which have been shown to catalyze the reverse reaction to synthesize N-benzylformamide from benzylamine (B48309) and formate (B1220265). nih.gov Adapting such enzymatic systems for the synthesis of this compound could offer a highly specific and mild reaction pathway.

Solvent-Free and Microwave-Assisted Reactions: Techniques like grinding reactants together in the absence of a solvent or using microwave irradiation can dramatically reduce reaction times, energy consumption, and the need for volatile organic solvents. mdpi.comchemijournal.com These methods have been successfully applied to the synthesis of other N-substituted amines and heterocyclic compounds. mdpi.com

Renewable Feedstocks: Investigating the use of renewable starting materials to replace petroleum-derived precursors is a central goal of green chemistry. pharmacyjournal.org For instance, synthesizing building blocks from sources like vitamin C has been demonstrated for related formylglycine precursors. chemrxiv.org

One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel (one-pot reactions) can significantly improve efficiency by eliminating the need for intermediate purification steps, thereby saving time, resources, and reducing waste. mdpi.com

| Synthetic Approach | Conventional Method | Emerging Sustainable Alternative | Anticipated Benefits |

| Catalyst | Often relies on stoichiometric, non-recyclable reagents. | Use of recyclable biocatalysts (e.g., enzymes) or solid-supported catalysts. mdpi.comnih.gov | Reduced waste, milder reaction conditions, high selectivity. |

| Solvent | Typically employs volatile and often toxic organic solvents (e.g., dichloromethane, toluene). researchgate.net | Solvent-free conditions (mechanochemistry), water, or green solvents (e.g., ionic liquids). pharmacyjournal.orgchemijournal.com | Reduced environmental impact, improved safety. |

| Energy Input | Prolonged heating using conventional methods (e.g., reflux). wjpmr.com | Microwave irradiation or ambient temperature reactions. mdpi.com | Shorter reaction times, lower energy consumption. |

| Process | Multi-step synthesis with isolation of intermediates. | One-pot or tandem reactions. mdpi.com | Increased efficiency, reduced solvent use for purification. |

Advanced Spectroscopic and Structural Characterization Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, advanced analytical techniques become essential for their unambiguous structural elucidation and for understanding their dynamic behavior in solution.

Future characterization will heavily rely on:

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D ¹H and ¹³C NMR provide basic structural information, 2D techniques are indispensable for complex derivatives.

COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks. scielo.br

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. scielo.br

Dynamic NMR (DNMR) Spectroscopy: The amide bond in this compound has a partial double bond character, leading to restricted rotation and the potential existence of distinct rotational isomers (rotamers). beilstein-journals.orgbeilstein-journals.org Temperature-dependent NMR studies can be used to observe the coalescence of signals from these rotamers, allowing for the calculation of the energy barrier to rotation (ΔG‡r). beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers provide highly accurate mass measurements, enabling the confident determination of elemental compositions. beilstein-journals.org

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of structure, including absolute stereochemistry and precise bond lengths and angles. researchgate.net This technique has been used to study the solid-state conformation of N-formylglycine, revealing details about its hydrogen-bonding networks. researchgate.net

| Technique | Information Provided for this compound Derivatives | Reference Application |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals; connectivity of molecular fragments. scielo.br | Structure determination of N-benzyl-N-(furan-2-ylmethyl)acetamide. scielo.br |

| Dynamic NMR (DNMR) | Identification and quantification of rotamers; determination of the rotational energy barrier of the amide bond. beilstein-journals.org | Study of cis/trans rotamers in PNA-based glycopeptoids. beilstein-journals.org |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula confirmation. beilstein-journals.org | Characterization of N,N'-substituted piperazines. beilstein-journals.org |

| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, angles, and intermolecular interactions in the solid state. researchgate.net | Structural analysis of N-formylglycine. researchgate.net |

Computational Design and Prediction of this compound Reactivity Profiles

Computational chemistry offers powerful predictive tools to guide synthetic efforts and understand molecular behavior, saving significant time and resources in the laboratory. For this compound, Density Functional Theory (DFT) is a particularly valuable method for predicting reactivity. nih.govscirp.org

Future computational studies will likely focus on:

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. A small HOMO-LUMO energy gap suggests high chemical reactivity and that charge transfer can easily occur within the molecule. nih.gov This analysis can predict whether the molecule will act as a nucleophile or an electrophile at different sites.

Molecular Electrostatic Potential (MEP) Mapping: MEP surfaces visually represent the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, and for foreseeing how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. nih.gov

Reaction Pathway Modeling: Computational modeling can be used to calculate the transition state energies for potential reactions, helping to predict reaction outcomes and optimize conditions before experiments are performed. This can be used to understand the mechanisms of derivatization or degradation.

| Computational Parameter | Significance for Reactivity Prediction |

| HOMO-LUMO Energy Gap | A smaller gap indicates higher reactivity and polarizability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (red/yellow) and electron-poor (blue) sites, predicting regions for electrophilic and nucleophilic attack, respectively. nih.gov |

| Dual Descriptor (DD) | Provides a quantitative measure of the nucleophilic and electrophilic character of different atomic sites within the molecule. scirp.org |

| Transition State Energy Calculation | Predicts the feasibility and kinetics of a proposed reaction pathway, allowing for in silico screening of potential reactions. |

Integration of this compound Building Blocks in Chemoenzymatic Cascade Reactions and Bioconjugation Strategies

The unique chemical functionality of the formylglycine moiety makes it a powerful tool in biotechnology. nih.gov Specifically, the aldehyde group of Cα-formylglycine (FGly), which is orthogonal in its reactivity to natural amino acids, is used for site-specific labeling of proteins. nih.gov This residue is typically generated post-translationally by formylglycine-generating enzymes (FGEs). researchgate.net

Emerging research will explore the use of synthetically produced this compound as a versatile building block within this domain:

Chemoenzymatic Synthesis: This approach combines the best of chemical and enzymatic synthesis. rsc.orgnih.gov this compound, with its protected amine, could be incorporated into a peptide sequence via chemical methods (e.g., solid-phase peptide synthesis). Subsequent deprotection of the benzyl (B1604629) group and enzymatic modification or ligation could create complex biomolecules.

Bioconjugation Handle: After incorporation into a larger molecule (like a peptide or a drug linker) and potential removal of the N-benzyl protecting group, the formylglycine aldehyde serves as a reactive handle. It can be selectively targeted with molecules containing aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively. researchgate.netnih.gov This is a cornerstone of modern bioconjugation, used to create antibody-drug conjugates (ADCs) and fluorescently labeled proteins. nih.gov

Development of Novel Ligation Chemistries: Research into new bioorthogonal reactions involving the formylglycine aldehyde continues. The N-benzyl derivative provides a stable precursor that can be deprotected to unmask the reactive N-formylglycine moiety at a desired stage of a synthetic sequence, adding a layer of control to complex bioconjugation strategies.

| Strategy | Description | Potential Application |

| Chemoenzymatic Peptide Synthesis | This compound is used as a protected building block in chemical peptide synthesis, followed by enzymatic manipulation of the resulting peptide. nih.gov | Creation of peptides with site-specific modifications for therapeutic or diagnostic use. |

| Site-Specific Protein Labeling | The formyl group acts as a bioorthogonal chemical handle for conjugation after the benzyl group is removed. nih.govresearchgate.net | Attaching fluorophores for imaging, PEG chains for improved pharmacokinetics, or cytotoxic drugs to antibodies. nih.gov |

| Controlled Release Systems | The linkage formed with the aldehyde (e.g., hydrazone) can be designed to be cleavable under specific physiological conditions (e.g., low pH in tumors). | Targeted drug delivery systems where the active payload is released only at the site of action. |

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing N-benzyl-N-formylglycine?

- Methodological Answer : Synthesis typically involves formylation of N-benzylglycine using formylating agents like formic acid/acetic anhydride or chloroformate derivatives. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize side products. Purification via recrystallization or column chromatography is critical, with characterization using NMR (¹H/¹³C) and HPLC-MS to confirm structure and purity .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to oxidizers (e.g., peroxides, chlorates) due to incompatibility risks. Stability assessments should include periodic FT-IR or HPLC analysis to detect decomposition products (e.g., formic acid, benzylamine derivatives) .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and detect impurities.

- HPLC-MS for purity assessment and quantification.

- FT-IR to identify functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹).

- Melting point analysis to compare with literature values. Cross-validate results with reference standards if available .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer : Systematically evaluate variables:

- Reagent stoichiometry : Use design-of-experiments (DoE) to identify optimal ratios.

- Catalyst selection : Test alternatives (e.g., DMAP vs. pyridine) for formylation efficiency.

- Reaction monitoring : Employ in-situ techniques like Raman spectroscopy to track intermediate formation.

- Statistical analysis : Apply ANOVA to isolate significant factors affecting yield .

Q. What computational strategies predict the reactivity of this compound in non-aqueous environments?

- Methodological Answer :

- DFT calculations (e.g., Gaussian, ORCA) to model electron density and frontier molecular orbitals, predicting sites for nucleophilic/electrophilic attacks.

- MD simulations (e.g., GROMACS) to study solvent interactions and stability in aprotic solvents (e.g., DMF, THF).

- QSAR models to correlate substituent effects (e.g., benzyl group modifications) with reactivity trends .

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high enantiomeric excess?

- Methodological Answer :

- Chiral catalysts : Screen organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for asymmetric induction.

- Solvent screening : Test polar aprotic solvents (e.g., DMSO) to enhance stereoselectivity.

- Kinetic resolution : Monitor enantiomeric ratios via chiral HPLC or SFC during reaction progression. Adjust temperature and agitation rates to favor kinetic control .

Safety and Best Practices

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent drainage contamination .

- Toxicology : While acute toxicity data for this compound is limited, assume precautions similar to structurally related amides (e.g., rat LD50 >3 g/kg for N-formylglycine) .

Data Interpretation and Reporting

Q. How should researchers address contradictory spectral data in this compound characterization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |